

# Technical Support Center: GSK583 Off-Target Effects on the hERG Channel

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## Compound of Interest

Compound Name: Gsk583

Cat. No.: B15603638

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the RIPK2 inhibitor, **GSK583**, on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

## Frequently Asked Questions (FAQs)

Q1: What is **GSK583** and what is its primary mechanism of action?

A1: **GSK583** is a potent and highly selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a key serine/threonine kinase in the NOD-like receptor (NLR) signaling pathway, which is involved in the innate immune response to bacterial peptidoglycans. By inhibiting RIPK2, **GSK583** blocks downstream signaling cascades, including the activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

Q2: What are the known off-target effects of **GSK583**, specifically concerning the hERG channel?

A2: Despite its high selectivity for RIPK2, **GSK583** has a known off-target inhibitory effect on the hERG ion channel.[2][4] This interaction is a significant safety concern as hERG channel blockade can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. The lipophilic nature and the basic quinoline nitrogen of **GSK583** are thought to be responsible for this hERG channel interaction.[4]

Q3: What is the potency of **GSK583**'s inhibition of the hERG channel?

A3: The half-maximal inhibitory concentration (IC<sub>50</sub>) of **GSK583** for the hERG channel has been determined to be 7.45  $\mu$ M (or 7445 nM) using whole-cell voltage-clamp electrophysiology. [\[3\]](#)[\[5\]](#)

Q4: How selective is **GSK583** for RIPK2 over other kinases?

A4: **GSK583** has demonstrated excellent kinase selectivity. In a screening panel of 300 different kinases, **GSK583** showed minimal off-target activity, with only minor inhibition observed for BRK (Breast Tumor Kinase) and Aurora A kinase.[\[2\]](#)

Q5: Why is hERG channel inhibition a concern in drug development?

A5: The hERG potassium channel plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes.

## Data Presentation

### GSK583 Potency and Selectivity

Target	Assay Type	IC <sub>50</sub>	Reference
Primary Target			
RIPK2 (human)	Fluorescence Polarization	5 nM	<a href="#">[5]</a>
Off-Target			
hERG Channel	Whole-Cell Electrophysiology	7.45 $\mu$ M	<a href="#">[5]</a>
RIPK3	Fluorescence Polarization	16 nM	
CYP3A4	Fluorescence	~5 $\mu$ M	<a href="#">[5]</a>

Note: While a specific concentration-response curve for **GSK583**'s inhibition of the hERG channel is not publicly available, the IC<sub>50</sub> value provides a key data point for assessing its off-target potential.

## Experimental Protocols

### Assessment of hERG Channel Inhibition by Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the key steps for evaluating the inhibitory effect of **GSK583** on the hERG channel using the gold-standard manual whole-cell patch-clamp technique.

#### 1. Cell Culture:

- Use a stable cell line expressing the human hERG channel, such as HEK293 or CHO cells.
- Culture the cells in appropriate media and conditions to ensure optimal health and channel expression.

#### 2. Cell Preparation:

- Dissociate the cells from the culture dish using a gentle enzymatic solution (e.g., Trypsin-EDTA).
- Resuspend the cells in an external recording solution and plate them onto glass coverslips in a recording chamber.

#### 3. Electrophysiology Setup:

- Mount the recording chamber on the stage of an inverted microscope.
- Use a patch-clamp amplifier and a data acquisition system.
- Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

#### 4. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 130 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

#### 5. Recording Procedure:

- Obtain a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
- Establish a stable baseline recording of the hERG current in the external solution (vehicle control).
- Perfuse the recording chamber with the external solution containing various concentrations of **GSK583**.
- Record the hERG current at each concentration until a steady-state block is achieved.

#### 6. Data Analysis:

- Measure the peak tail current amplitude at each **GSK583** concentration.
- Normalize the current amplitudes to the baseline control.
- Plot the percentage of inhibition as a function of the **GSK583** concentration.
- Fit the concentration-response data to the Hill equation to determine the IC<sub>50</sub> value.

## Troubleshooting Guide

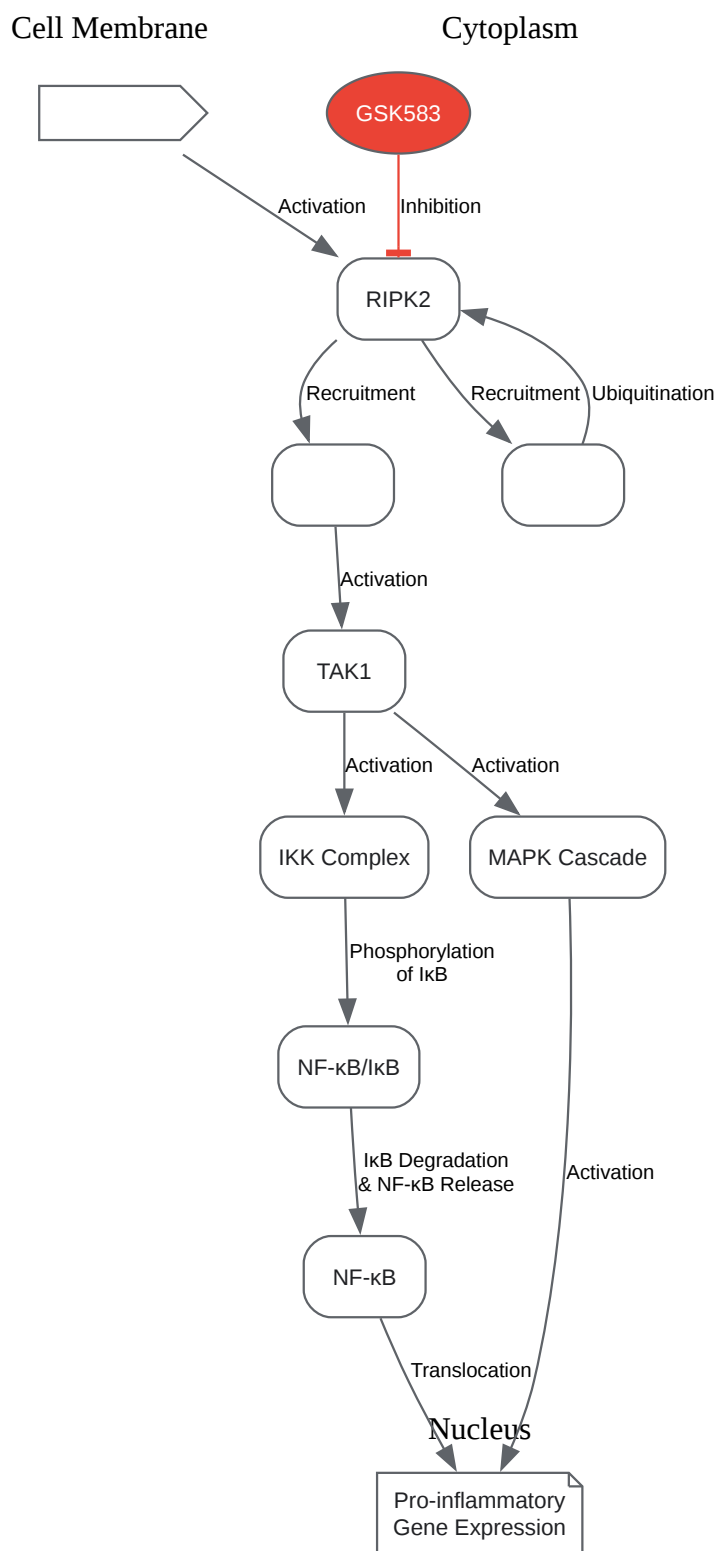
Issue	Potential Cause(s)	Suggested Solution(s)
Unstable hERG current recording	- Poor cell health- Unstable giga-seal- Rundown of the hERG current over time	- Use cells from a healthy, low-passage culture.- Ensure a high-resistance seal (>1 GΩ) before rupturing the membrane.- Allow the cell to stabilize in the whole-cell configuration before starting the voltage protocol.- Monitor the current amplitude in the vehicle control over time to assess rundown.
Variability in IC50 values	- Inaccurate compound concentrations- Compound precipitation in the recording solution- Incomplete block at higher concentrations	- Prepare fresh stock solutions of GSK583 and perform accurate serial dilutions.- Visually inspect the solution for any signs of precipitation, especially at higher concentrations.- Ensure that the perfusion time at each concentration is sufficient to reach a steady-state effect.
"Sticky compound" artifacts	- The compound may adhere to the perfusion tubing or chamber, leading to slow washout.	- Use perfusion systems with low dead volume and made of inert materials.- Perform thorough washout with the control solution between compound applications.- If washout is slow, consider using a fresh coverslip for each concentration.
Voltage-clamp errors	- High series resistance that is not adequately compensated.	- Monitor and compensate for series resistance throughout the experiment.- Discard

recordings with high or  
unstable series resistance.

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## Visualizations

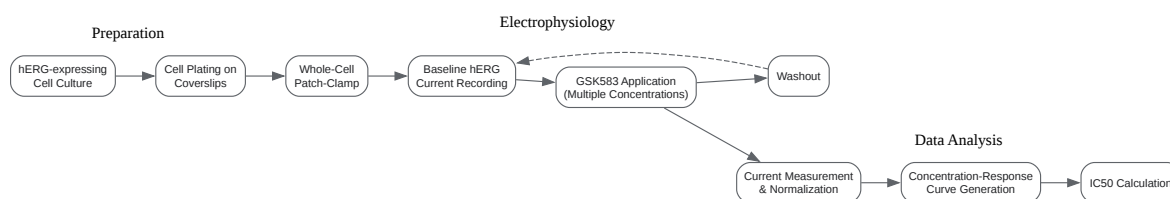
### Signaling Pathway Diagram



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Caption: RIPK2 signaling pathway and the inhibitory action of **GSK583**.

## Experimental Workflow Diagram



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Caption: Workflow for assessing **GSK583**'s effect on the hERG channel.

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